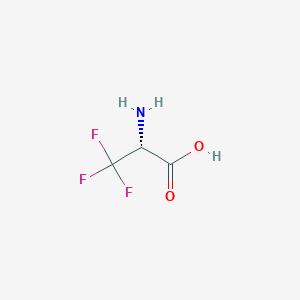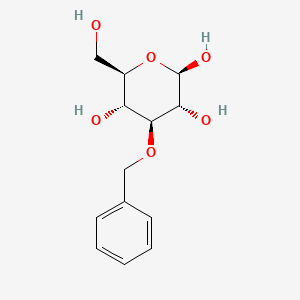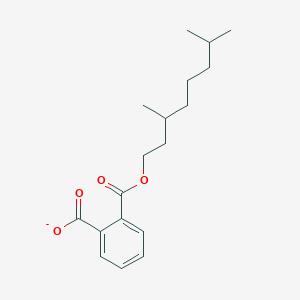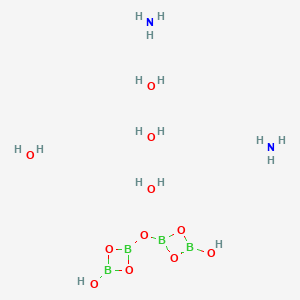
5,5'-DimethylBAPTAtetrapotassiumsalt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-Dimethyl BAPTA tetrapotassium salt is a derivative of BAPTA, a well-known calcium chelator. This compound is commonly used to form calcium buffers with well-defined calcium concentrations. It is particularly useful in controlling cytosolic calcium concentration, which is crucial for studying the roles of calcium in various cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Dimethyl BAPTA tetrapotassium salt involves the reaction of BAPTA with methylating agents under controlled conditions. The process typically includes the use of potassium hydroxide to form the tetrapotassium salt. The reaction conditions must be carefully monitored to ensure the purity and yield of the final product .
Industrial Production Methods
Industrial production of 5,5’-Dimethyl BAPTA tetrapotassium salt follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The product is then purified through crystallization and filtration techniques to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
5,5’-Dimethyl BAPTA tetrapotassium salt primarily undergoes chelation reactions with calcium ions. It can also participate in substitution reactions where the potassium ions are replaced by other cations .
Common Reagents and Conditions
The common reagents used in reactions involving 5,5’-Dimethyl BAPTA tetrapotassium salt include calcium chloride, magnesium chloride, and other metal salts. The reactions are typically carried out in aqueous solutions at controlled pH levels to ensure optimal chelation .
Major Products Formed
The major products formed from these reactions are calcium-bound complexes of 5,5’-Dimethyl BAPTA. These complexes are used to study calcium signaling pathways and other related processes .
Applications De Recherche Scientifique
5,5’-Dimethyl BAPTA tetrapotassium salt has a wide range of applications in scientific research:
Mécanisme D'action
The primary mechanism of action of 5,5’-Dimethyl BAPTA tetrapotassium salt is its ability to chelate calcium ions. This chelation process involves the binding of calcium ions to the nitrogen and oxygen atoms in the BAPTA structure, forming a stable complex. This interaction effectively reduces the free calcium ion concentration in the solution, allowing researchers to study calcium-dependent processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
BAPTA: The parent compound, which has a similar chelation mechanism but lacks the methyl groups.
5,5’-Dibromo BAPTA: A derivative with bromine atoms, offering different binding affinities and selectivity.
5,5’-Difluoro BAPTA: Another derivative with fluorine atoms, providing unique properties for specific applications.
Uniqueness
5,5’-Dimethyl BAPTA tetrapotassium salt is unique due to its enhanced selectivity for calcium ions and its relative insensitivity to changes in intracellular pH. These properties make it particularly useful for precise control of calcium concentrations in various experimental settings .
Propriétés
IUPAC Name |
tetrapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-4-methylphenoxy]ethoxy]-N-(carboxylatomethyl)-5-methylanilino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O10.4K/c1-15-3-5-19(17(9-15)25(11-21(27)28)12-22(29)30)35-7-8-36-20-6-4-16(2)10-18(20)26(13-23(31)32)14-24(33)34;;;;/h3-6,9-10H,7-8,11-14H2,1-2H3,(H,27,28)(H,29,30)(H,31,32)(H,33,34);;;;/q;4*+1/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDHIWCRQHXYRV-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOC2=C(C=C(C=C2)C)N(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24K4N2O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
656.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[(1E,3Z)-1,3-Pentadien-1-yl]-1,3-benzothiazole](/img/structure/B1148264.png)
